![molecular formula C21H22N4O3S2 B1227470 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide](/img/structure/B1227470.png)
3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide is a sulfonamide.
Scientific Research Applications
Antibacterial Activities
- Synthesis and Antibacterial Activities of Piperazine Derivatives : A study by Wu Qi (2014) explored the antibacterial activities of novel piperazine derivatives, revealing that certain compounds exhibited effective antibacterial properties against various pathogens. This suggests potential applications in the treatment of bacterial infections.
Anticancer Properties
- Anticancer Evaluation of 1,3-Thiazoles : Research by Kostyantyn Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles. Compounds with a piperazine substituent showed significant efficacy against various cancer cell lines, indicating their potential as anticancer agents.
- Pro-apoptotic Indapamide Derivatives : A study by Ö. Yılmaz et al. (2015) synthesized and evaluated indapamide derivatives for their anticancer properties. One derivative demonstrated high proapoptotic activity in melanoma cell lines, indicating its potential as a therapeutic agent for cancer treatment.
Neurological and Psychiatric Applications
Alzheimer's Disease
- Potential Therapeutics for Alzheimer’s Disease : G. Hussain et al. (2016) synthesized benzamides as potential therapeutic agents for Alzheimer’s disease. Their enzyme inhibition study revealed promising results, suggesting these compounds could be effective in treating Alzheimer's disease.
Antipsychotic Agents
- Evaluation of Heterocyclic Carboxamides : A study by M. H. Norman et al. (1996) synthesized and evaluated heterocyclic analogues of 1192U90, a compound with potential antipsychotic properties. This research contributes to the development of new treatments for psychiatric disorders.
Antidepressants
- Metabolism of a Novel Antidepressant : Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant. Their findings provide insights into the drug's metabolic pathways and its potential efficacy in treating depressive disorders.
Additional Applications
Anticonvulsant Activity
- Anticonvulsant Activity of Thiadiazole Derivatives : Research by K. Harish et al. (2014) focused on the synthesis and evaluation of thiadiazole derivatives for anticonvulsant activity. This suggests potential applications in the treatment of seizure disorders.
properties
Product Name |
3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide |
|---|---|
Molecular Formula |
C21H22N4O3S2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H22N4O3S2/c1-24-10-12-25(13-11-24)30(27,28)18-9-5-8-17(14-18)20(26)23-21-22-19(15-29-21)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,22,23,26) |
InChI Key |
BEEMRKUWENENAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



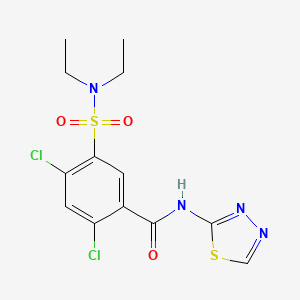
![4-Bromo-3-nitrobenzoic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1227392.png)
![N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide](/img/structure/B1227393.png)
![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
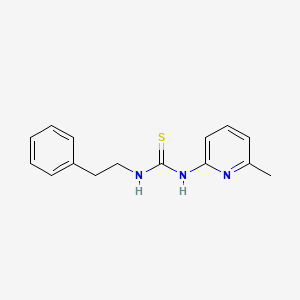
![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)
![2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227401.png)
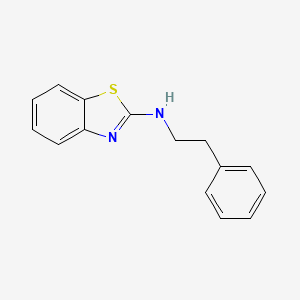
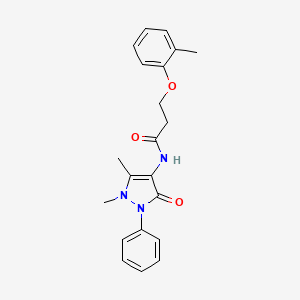
![[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1227405.png)
![4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227408.png)
![4-Amino-2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1227410.png)
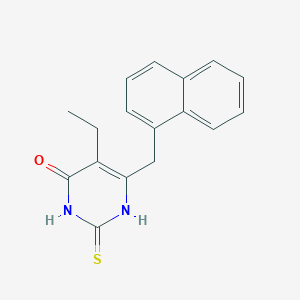
![2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1227412.png)